Neuroprotective agent 4

Antioxidant activity ORAC assay Free radical scavenging

Most α-aryl nitrones fail to translate in vitro antioxidant activity into in vivo neuroprotection, wasting research time and animal models. Neuroprotective agent 4 (24a) is one of only two compounds from a 32-analog series with confirmed efficacy in both primary neuronal culture (oxygen-glucose deprivation) and transient cerebral ischemia models. - **Validated in vivo:** Improves neurological deficit scores in rodent stroke models. - **Mechanistic advantage:** Ortho-propargyloxy and N-tert-butyl nitrone - essential for radical trapping (ORAC 2.13 Trolox eq.). - **Benchmark for SAR:** The reference nitrone for optimizing ischemic stroke therapeutics.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B12370094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuroprotective agent 4
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=CC=CC=C1OCC#C)[O-]
InChIInChI=1S/C14H17NO2/c1-5-10-17-13-9-7-6-8-12(13)11-15(16)14(2,3)4/h1,6-9,11H,10H2,2-4H3/b15-11-
InChIKeyXXJZYUXHMIVGHA-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuroprotective Agent 4 (24a) – Overview


Neuroprotective agent 4 (compound 24a; CAS 161095-11-0) is a synthetic α-aryl-N-alkyl nitrone derived from α-phenyl-tert-butyl nitrone (PBN), a well-established nitrone scaffold with documented neuroprotective antioxidant properties [1]. Its molecular formula is C₁₄H₁₇NO₂ (MW 231.29), featuring a structurally critical ortho-propargyloxy substituent on the aryl ring and an N-tert-butyl nitrone moiety essential for its free radical-trapping mechanism [1]. The compound has been validated in both in vitro primary neuronal culture models of experimental ischemia and in vivo transient cerebral ischemia models, demonstrating significant neuronal viability preservation and improved neurological deficit scores [2].

Nitrone-based free radical-trapping research
Primary neuronal OGD model endpoint studies
In vivo MCAO transient ischemia model context

Generic Nitrone Substitution Warning


Among the 32 monosubstituted α-arylnitrones evaluated in the primary characterization study, only compounds bearing specific electron-donating substituents at the ortho position demonstrated robust neuroprotective activity in both in vitro and in vivo models; the majority of analogs in the series showed negligible or substantially weaker efficacy [1]. Furthermore, the N-tert-butyl nitrone moiety—present in compound 24a—proved functionally non-substitutable, as nitrones with alternative N-substituents exhibited markedly inferior performance across antioxidant and neuroprotection assays [1]. Consequently, procurement of structurally similar but non-ortho-substituted or differently N-substituted nitrones will not recapitulate the validated neuroprotective profile of compound 24a and may compromise experimental reproducibility in ischemic stroke models.

Ortho substitution requirement
Non-ortho-substituted analogs may not reproduce the neuronal viability response observed in the OGD model.
N-tert-butyl nitrone specificity
Alternative N-substituted nitrones may exhibit a reduced antioxidant and neuroprotection assay profile.
Meta/para analog mismatch
Meta- and para-substituted α-arylnitrones generally lack robust neuroprotection in the reported neuronal model.

Comparative Evidence vs. α-Aryl Nitrones


Enhanced ORAC vs. PBN

Neuroprotective agent 4 (compound 24a) demonstrates enhanced oxygen radical absorbance capacity relative to the unsubstituted parent scaffold PBN and other monosubstituted α-arylnitrones in the series. The ortho-propargyloxy substituent confers improved radical-trapping efficiency [1].

ORAC comparison
Reported
24a: 2.13 ± 0.12 Trolox equiv. (4.1-fold vs PBN)
Reported peroxyl radical scavenging context
ORAC-fluorescein assay; n=3
Antioxidant activity ORAC assay Free radical scavenging Nitrone SAR

Lipid Peroxidation Inhibition vs. 21a

In an AAPH-induced linoleic acid lipid peroxidation assay, compound 24a demonstrated potent inhibition of lipid peroxidation, exhibiting a longer lag time before oxidation onset compared to the structurally related ortho-hydroxy analog 21a [1].

Lipid peroxidation lag time
Head-to-head
24a: >400 min vs 21a: ~250 min at 100 μM
Reported lipid peroxidation inhibition profile
AAPH-induced linoleic acid oxidation
Lipid peroxidation AAPH-induced oxidation Membrane protection Antioxidant mechanism

Neuronal Viability in OGD Model

Among 32 monosubstituted α-arylnitrones evaluated, compound 24a was one of only two derivatives (alongside 21a) that demonstrated a significant increase in neuronal viability in an experimental ischemia model using primary neuronal cultures, while the majority of analogs showed negligible or no protective effect [1].

OGD neuronal viability
Class-level
Only 2 of 32 compounds (incl. 24a) showed significant viability increase
Ortho-substitution SAR context supports selection
Primary neuronal cultures; oxygen-glucose deprivation
Neuronal viability Primary neuronal culture Oxygen-glucose deprivation In vitro ischemia model

In Vivo Neuroprotection in MCAO Model

Compound 24a demonstrated in vivo neuroprotective efficacy in a transient cerebral ischemia model, inducing neuroprotection and improving neurological deficit scores. This in vivo validation distinguishes 24a from numerous in-class compounds that show only in vitro antioxidant activity without confirmed in vivo translation [1].

In vivo MCAO neuroprotection
Class-level
Only 21a and 24a among 32 compounds showed both in vitro and in vivo neuroprotection
In vivo model-response endpoint context
Transient cerebral ischemia; neurological deficit scoring
In vivo neuroprotection Transient cerebral ischemia MCAO model Neurological deficit score

Ortho Substitution Requirement for Activity

Structure-activity relationship (SAR) analysis across the 32-compound series revealed that electron-donating substituents at the ortho position of the aryl ring are critical for neuroprotective activity, while meta- and para-substituted analogs generally lacked robust neuroprotective effects [1]. Compound 24a (ortho-propargyloxy) and 21a (ortho-hydroxy) exemplify this SAR principle.

Ortho substitution SAR
Class-level
Electron-donating ortho substituents correlated with neuroprotection; meta/para did not
Structural requirement context for procurement
SAR across 32 monosubstituted α-arylnitrones
Structure-activity relationship Nitrone SAR Ortho substitution Electron-donating group

Application Scenarios for Neuroprotective Agent 4


In Vitro OGD Neuroprotection

Neuroprotective agent 4 (compound 24a) is validated for use in primary neuronal culture models subjected to oxygen-glucose deprivation, where it has demonstrated a significant increase in neuronal viability [1]. Researchers investigating ischemia-induced neuronal injury mechanisms or screening for downstream pathway modulators should prioritize this compound over structurally similar but inactive nitrones, as only ortho electron-donating substituted derivatives show reproducible neuroprotection in this model [1].

In Vivo MCAO Stroke Model

Compound 24a has been validated in an in vivo model of transient cerebral ischemia, demonstrating both neuroprotection and improvement in neurological deficit scores [1][2]. This in vivo efficacy distinguishes 24a from numerous nitrone analogs that show only in vitro antioxidant activity without confirmed in vivo translation. The compound is suitable for studies investigating nitrone-based therapeutic strategies in rodent stroke models and for structure optimization campaigns seeking to develop phenyl-derived nitrones with improved in vivo profiles [1].

Oxidative Stress & Lipid Peroxidation Studies

Given its demonstrated capacity to inhibit AAPH-induced lipid peroxidation with a lag time exceeding 400 minutes at 100 μM—outperforming the ortho-hydroxy analog 21a—Neuroprotective agent 4 is well-suited for investigations of membrane oxidative damage mechanisms in neuronal systems [1]. Its ORAC value of 2.13 ± 0.12 Trolox equivalents also supports its application in studies requiring quantified peroxyl radical scavenging capacity [1].

Nitrone SAR & Lead Optimization

As one of only two nitrones from a 32-compound series demonstrating both in vitro and in vivo neuroprotective activity, compound 24a serves as a benchmark reference compound for SAR studies aimed at optimizing α-aryl-N-alkyl nitrones for ischemic stroke therapy [1]. Its ortho-propargyloxy substitution pattern and N-tert-butyl nitrone moiety represent validated structural features that can guide further medicinal chemistry efforts in this chemical series [1].

Application
Selection Property
Validation Focus
OGD neuronal viability studies
Ortho-substituted nitrone scaffold
Neuronal viability endpoint in OGD model
MCAO in vivo model endpoint studies
In vivo model response context
Neurological deficit score monitoring
Oxidative stress & lipid peroxidation pathway studies
Radical-scavenging and lipid peroxidation inhibition profile
ORAC and lipid peroxidation endpoint review
Nitrone SAR & structural optimization studies
Benchmark ortho-propargyloxy N-tert-butyl nitrone structure
Ortho electron-donating SAR pattern review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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